molecular formula C16H15N7O2S B2442382 2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034530-53-3

2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2442382
CAS No.: 2034530-53-3
M. Wt: 369.4
InChI Key: BDPQKLBUAMXMMQ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N7O2S and its molecular weight is 369.4. The purity is usually 95%.
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Biological Activity

The compound 2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a hybrid molecule that incorporates diverse pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

The compound features a complex structure that combines elements from oxadiazoles, triazoles, and thiazoles. These structural motifs are associated with various biological activities:

  • Oxadiazole : Known for anticancer and antimicrobial properties.
  • Triazole : Exhibits antifungal and antibacterial activities.
  • Thiazole : Associated with anti-inflammatory and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as:

  • Telomerase
  • Histone Deacetylases (HDAC)
  • Thymidylate Synthase

For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cancer cell lines by targeting these enzymes . The hybrid nature of the compound may enhance its efficacy by allowing it to interact with multiple biological targets simultaneously.

Antimicrobial Activity

The thiazole component contributes to the antimicrobial activity of the compound. Thiazole derivatives have been documented to possess broad-spectrum activity against various pathogens. Studies demonstrate that modifications in the thiazole structure can lead to enhanced antibacterial efficacy .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting specific enzymes like HDAC and thymidylate synthase, the compound can impede cancer cell growth and induce apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole-triazole hybrids against various cancer cell lines. The compound demonstrated IC50 values lower than conventional chemotherapeutics in several cases, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Hybrid AMCF-75.6
Hybrid BHeLa3.2
Hybrid CA5494.8

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives. The results indicated that compounds similar to our target exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
Compound XStaphylococcus aureus12
Compound YEscherichia coli8

Properties

IUPAC Name

2,4-dimethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c1-8-14(26-10(3)18-8)15(24)17-7-13-21-20-12-6-11(4-5-23(12)13)16-19-9(2)22-25-16/h4-6H,7H2,1-3H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPQKLBUAMXMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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